molecular formula C16H26N6O4S2 B6546617 ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 886939-11-3

ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B6546617
CAS No.: 886939-11-3
M. Wt: 430.6 g/mol
InChI Key: ZSYQOJHFZIRRNJ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H26N6O4S2 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.14569568 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a compound that belongs to the thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C11H18N4O3S2C_{11}H_{18}N_{4}O_{3}S_{2} and features a thiadiazole ring that contributes to its biological properties. The presence of the piperazine moiety enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole ring can inhibit enzyme activity or alter protein functions, leading to potential antimicrobial , anti-inflammatory , and anticancer effects. Current research suggests that it may modulate key enzymes involved in cell signaling and metabolism, although specific pathways are still under investigation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values indicate potent growth inhibition.
  • HepG2 (liver cancer) : Similar cytotoxic profiles observed with specific derivatives leading to apoptosis through increased Bax/Bcl-2 ratios and caspase activation .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism
Compound 4eMCF-75.36Apoptosis induction
Compound 4iHepG22.32Cell cycle arrest at G2/M phase

Antimicrobial Activity

Thiadiazole derivatives have also exhibited promising antimicrobial properties. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways. The compound's efficacy against various pathogens is being explored, with some derivatives showing enhanced activity compared to traditional antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the in vitro activity of several thiadiazole derivatives against MCF-7 and HepG2 cells. Results indicated that modifications on the piperazine ring significantly altered potency, with certain substitutions leading to enhanced anticancer effects through mechanisms involving apoptosis and cell cycle disruption .

Case Study 2: Antimicrobial Testing
In another investigation, compounds derived from thiadiazole were tested against clinical isolates of bacteria. Results showed varying degrees of susceptibility, underscoring the potential for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name

ethyl 4-[2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O4S2/c1-5-26-15(25)22-8-6-21(7-9-22)11(23)10-27-14-20-19-13(28-14)17-12(24)18-16(2,3)4/h5-10H2,1-4H3,(H2,17,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYQOJHFZIRRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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